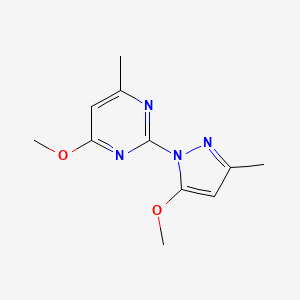
メピリゾール
概要
説明
エピリゾールは、主に筋肉や関節の痛みを治療するために使用される非ステロイド性抗炎症薬(NSAID)です。化学的には、4-メトキシ-2-(5-メトキシ-3-メチルピラゾール-1-イル)-6-メチルピリミジンとして知られています。 この化合物は、抗炎症作用が特徴であり、関節炎などの疾患に伴う症状を軽減するために使用されます .
科学的研究の応用
エピリゾールは、科学研究において幅広い用途を持っています。
化学: ピリミジン誘導体の合成と反応を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスと炎症への影響について調査されています。
医学: 炎症性疾患の治療や疼痛管理における可能性について探求されています。
生化学分析
Biochemical Properties
Mepirizole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to increase the expression of MDR1 mRNA in Caco-2 cells, indicating its interaction with the P-glycoprotein/MDR1 transporter . Additionally, Mepirizole has been shown to interact with enzymes involved in lipid peroxidation, such as xanthine oxidase, leading to the generation of active oxygen species . These interactions highlight the compound’s role in modulating oxidative stress and inflammation.
Cellular Effects
Mepirizole exerts various effects on different types of cells and cellular processes. In Caco-2 cells, it increases the expression of MDR1 mRNA, which is involved in drug transport and resistance . In rat models, Mepirizole induces duodenal ulcers by increasing lipid peroxidation and myeloperoxidase activity in the duodenal mucosa . These effects suggest that Mepirizole influences cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of inflammation and oxidative stress.
Molecular Mechanism
The molecular mechanism of Mepirizole involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Mepirizole has been shown to inhibit xanthine oxidase, reducing the production of reactive oxygen species and lipid peroxidation . Additionally, it increases the expression of MDR1 mRNA in Caco-2 cells, suggesting a role in modulating drug transport and resistance . These molecular interactions contribute to the compound’s anti-inflammatory and cytoprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mepirizole change over time. Studies have shown that Mepirizole induces duodenal ulcers in rats within a short period after administration, with significant increases in lipid peroxidation and myeloperoxidase activity observed within hours . The compound’s stability and degradation over time have not been extensively studied, but its rapid induction of ulcers suggests a potent and immediate effect on cellular function.
Dosage Effects in Animal Models
The effects of Mepirizole vary with different dosages in animal models. High doses of Mepirizole (100-200 mg/kg) have been shown to induce severe duodenal ulcers and gastric erosions in rats . These effects are dose-dependent, with higher doses leading to more pronounced ulceration and inflammation. At lower doses, Mepirizole still exerts anti-inflammatory effects but with reduced toxicity.
Metabolic Pathways
Mepirizole is involved in metabolic pathways related to oxidative stress and inflammation. It interacts with enzymes such as xanthine oxidase, leading to the production of reactive oxygen species and lipid peroxidation . These interactions suggest that Mepirizole plays a role in modulating metabolic flux and metabolite levels, particularly in the context of inflammation and oxidative stress.
Transport and Distribution
Mepirizole is transported and distributed within cells and tissues through interactions with transporters such as P-glycoprotein/MDR1 . This transporter is involved in the efflux of drugs and other compounds from cells, suggesting that Mepirizole may be actively transported out of cells to modulate its intracellular concentration and effects.
Subcellular Localization
The subcellular localization of Mepirizole has not been extensively studied. Its interaction with P-glycoprotein/MDR1 suggests that it may be localized to cellular membranes where this transporter is expressed
準備方法
合成経路と反応条件
エピリゾールの合成は、置換と環化の2段階反応プロセスで行われます。最初のステップでは、トルエンまたはN、N-ジメチルホルムアミド(DMF)などの溶媒の存在下で、ハロゲン原子、特に臭素と塩素を置換します。2番目のステップは環化であり、最終的な化合物が形成されます。 この方法は、副生成物が少なく、精製のためにカラムクロマトグラフィーを必要としないため、効率的です .
工業生産方法
工業生産では、同じ合成経路が用いられますが、規模が大きくなります。トルエンまたはDMFを溶媒として使用することで、最終生成物の高収率と純度が保証されます。 このプロセスは、生産時間とコストを削減するように最適化されており、大規模製造に適しています .
化学反応の分析
反応の種類
エピリゾールは、以下を含むさまざまな化学反応を起こします。
酸化: エピリゾールは、対応する酸化物を形成するために酸化することができます。
還元: 還元反応により、エピリゾールをその還元形に変換できます。
置換: エピリゾール中のハロゲン原子は、他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 水酸化ナトリウムやさまざまなハロゲン化剤などの試薬が用いられます。
生成される主な生成物
酸化: エピリゾールの酸化誘導体。
還元: エピリゾールの還元形。
置換: 異なる官能基を持つ置換誘導体
作用機序
エピリゾールは、プロスタグランジンの合成に関与するシクロオキシゲナーゼ酵素の活性を阻害することでその効果を発揮します。プロスタグランジンは、炎症や痛みの仲介物質です。その産生を抑制することで、エピリゾールは炎症と痛みを軽減します。 分子標的は、シクロオキシゲナーゼ-1とシクロオキシゲナーゼ-2酵素が含まれます .
類似化合物との比較
類似化合物
イブプロフェン: 抗炎症作用が類似した別のNSAID。
ナプロキセン: 鎮痛効果が長持ちすることで知られています。
ジクロフェナク: 強力な抗炎症作用で広く使用されています。
エピリゾールの独自性
エピリゾールは、その特殊な化学構造により、他のNSAIDに比べて副作用が少なく、シクロオキシゲナーゼ酵素を効率的に阻害できる点が特徴です。 その二重置換と環化合成経路も、生産効率の点で独特です .
特性
IUPAC Name |
4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7-5-9(16-3)13-11(12-7)15-10(17-4)6-8(2)14-15/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAXSHUQNIEUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045422 | |
| Record name | Epirizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18694-40-1 | |
| Record name | Epirizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18694-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epirizole [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018694401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epirizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08991 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epirizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epirizole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIRIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B46O2FH8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90-92 | |
| Record name | Epirizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08991 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


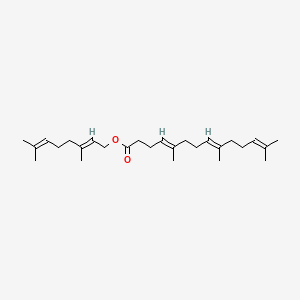
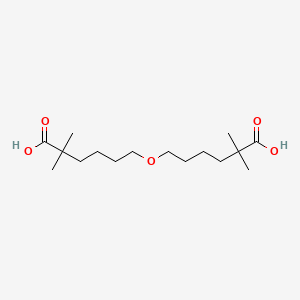
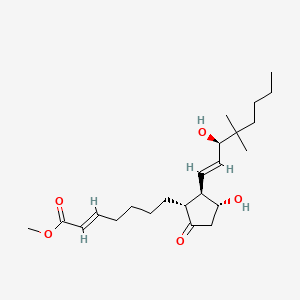


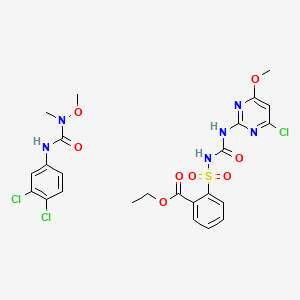
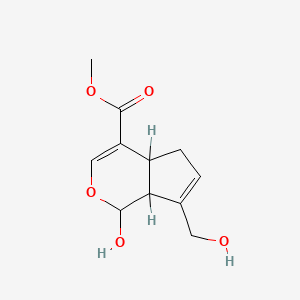
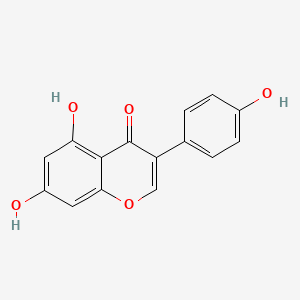

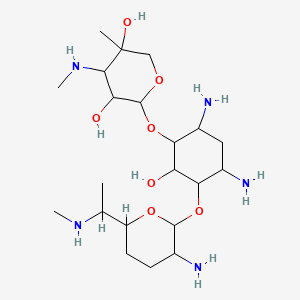
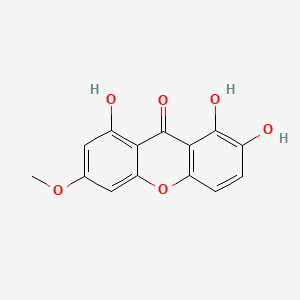
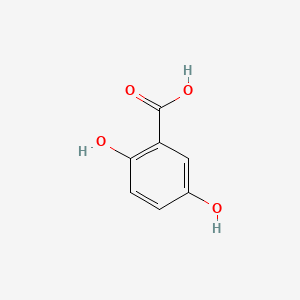

![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)
